molecular formula C13H11BrClF3N2O4 B1593095 (S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate CAS No. 207725-18-6

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate

Cat. No. B1593095
M. Wt: 431.59 g/mol
InChI Key: SNDTVRRPODUHAV-JEDNCBNOSA-N
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Description

“(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .


Synthesis Analysis

Trifluoroacetic anhydride, a component of the compound, has various uses in organic synthesis. It may be used to introduce the corresponding trifluoroacetyl group .


Molecular Structure Analysis

The compound likely contains a trifluoroacetamide group, based on the name. Trifluoroacetamide is a derivative of acetamide where three hydrogen atoms are replaced by fluorine atoms .


Chemical Reactions Analysis

The compound could potentially be used in gas chromatography/mass spectrometry (GC/MS). Derivatization, a process that changes the properties of an analyte for better separation and enhanced method sensitivity, may be applicable to this compound .

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) (2S)-2-aminopropanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O2.C2HF3O2/c1-5(14)11(16)17-8-4-15-7-3-2-6(12)10(13)9(7)8;3-2(4,5)1(6)7/h2-5,15H,14H2,1H3;(H,6,7)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDTVRRPODUHAV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647364
Record name Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate

CAS RN

207725-18-6
Record name Trifluoroacetic acid--5-bromo-4-chloro-1H-indol-3-yl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate
Reactant of Route 2
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate
Reactant of Route 3
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate
Reactant of Route 4
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate
Reactant of Route 5
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate
Reactant of Route 6
(S)-5-Bromo-4-chloro-1H-indol-3-yl 2-aminopropanoate 2,2,2-trifluoroacetate

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